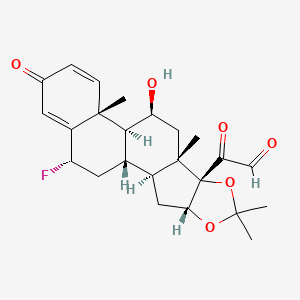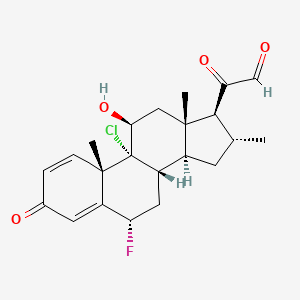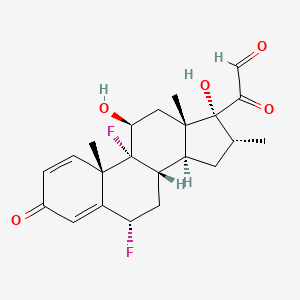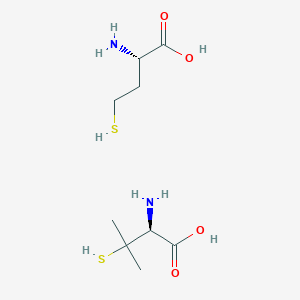
L-Homocysteine-D-penicillamine Disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Homocysteine-D-penicillamine Disulfide is a biochemical used for proteomics research . It is also known by its synonyms: D-Penicillamine disulfide, 3,3’-Dithiobis (2-amino-3-methylbutanoic acid), 3,3’-Dithiodi-D-valine, S,S’-Bi (D-penicillamine) .
Synthesis Analysis
The synthesis of this compound was carried out according to the method described by Crawhall et al . In an attempt to remove bound homocyst(e)ine, D-penicillamine was given to three patients with pyridoxine-nonresponsive homocystinuria .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various sulfur-containing amino acids . The sulfur-containing amino acids and their derivatives in biological samples are quantified sensitively using high-performance liquid chromatography methods coupled with various detection methods .Chemical Reactions Analysis
Homocysteine, one of the sulfur-containing amino acids, is a representative intermediate metabolite of methionine (Met) in the cysteine (Cys) biosynthetic pathway . Homocysteine is remethylated to Met by Met synthase or betaine-Hcy methyltransferase (transmethylation), and Met is transmethylated to Hcy via several steps .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex and involve various sulfur-containing amino acids . The sulfur-containing amino acids and their derivatives in biological samples are quantified sensitively using high-performance liquid chromatography methods coupled with various detection methods .科学的研究の応用
Analytical Chemistry Applications : A method has been developed for determining D-penicillamine, homocysteine, and their disulfides in human plasma and urine. This involves high-performance liquid chromatography with a dual electrochemical detector, useful in studying homocystinuria and the treatment effects of D-penicillamine (Rabenstein & Yamashita, 1989).
Clinical Chemistry : Plasma total homocysteine measurements using HPLC with coulometric detection have shown significant implications in understanding the risk factors for stroke, peripheral vascular disease, deep venous thrombosis, and coronary disease (Martin, Tsakas-Ampatzis, Bartlett, & Jones, 1999).
Pharmacology and Metabolism : D-penicillamine's metabolism involves its conversion into various forms, including homocysteine-penicillamine disulfide. This has been studied in patients with rheumatoid arthritis, cystinuria, and Wilson's disease, helping to understand the drug's pharmacologic effects (Perrett, 1981).
Peptide Chemistry : Research has explored the use of cysteine and penicillamine disulfides in directing the oxidative folding of peptides. This has implications in developing multicyclic peptide therapeutics and ligands (Zheng, Zhai, Zhao, & Wu, 2015).
Medical Research : D-Penicillamine has been shown to effectively reduce plasma protein-bound homocysteine in patients with homocystinuria, suggesting its potential therapeutic application in such conditions (Kang, Wong, & Curley, 1982).
Chemical Kinetics and Reaction Studies : The thiol/disulfide exchange reactions of penicillamine with cystine and related disulfides have been studied using nuclear magnetic resonance, which has implications for understanding chemical reaction mechanisms and dynamics (Thériault & Rabenstein, 1985).
Pharmacokinetic Research : Studies have shown that certain aminothiols, including D-penicillamine and homocysteine, have the capacity to sequester acetaldehyde, which is significant in understanding the interactions of these compounds in pharmacological contexts (Nagasawa, Elberling, & Demaster, 1980).
作用機序
Penicillamine is a chelating agent used in the treatment of Wilson’s disease. It also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .
特性
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;(2S)-2-amino-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7)/t2*3-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNGZKHWVYRKG-RUCXOUQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.C(CS)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


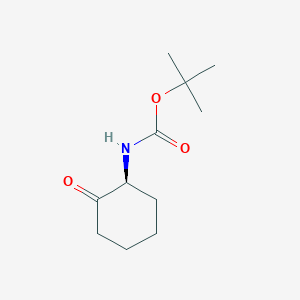

![O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/no-structure.png)
![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)


![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

